molecular formula C9H6NNaO3S B1592672 Sodium Quinoline-8-sulfonate CAS No. 70086-60-1

Sodium Quinoline-8-sulfonate

Cat. No. B1592672
CAS RN: 70086-60-1
M. Wt: 231.21 g/mol
InChI Key: MVSFBDVHKAFARZ-UHFFFAOYSA-M
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Description

Sodium Quinoline-8-sulfonate, also known as Sodium 8-quinolinesulfonate, is a chemical compound with the molecular formula C9H6NNaO3S . It has a molecular weight of 231.204 . It is commonly used for research purposes .


Molecular Structure Analysis

The molecular structure of Sodium Quinoline-8-sulfonate consists of a quinoline ring system, which is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .

Scientific Research Applications

1. Catalyzed Remote Sulfonylation

In the realm of organic chemistry, sodium quinoline-8-sulfonate has been utilized in the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives. This process is particularly notable for generating environmentally friendly byproducts and employing sodium sulfinates as safe and stable sulfide sources. The derivatives obtained through this method are advantageous due to their reduced unpleasant odor and enhanced environmental friendliness (Xia et al., 2016).

2. Electrophilic Cyclization in Synthesis

Another significant application involves the copper-catalyzed electrophilic cyclization of N-propargylamines, where sodium sulfinates are used as green sulfonylation reagents. This protocol enables the synthesis of 3-sulfonated quinolines through a cascade transformation that includes radical addition, cyclization, and dehydrogenative aromatization under mild conditions (Li et al., 2019).

3. Metal-free Deoxygenative Sulfonylation

In a metal- and reductant-free context, sodium quinoline-8-sulfonate is used for the deoxygenative sulfonylation of quinoline N-oxides. This process is unique as sodium sulfinates serve dual roles as both a sulfonylation reagent and an activating agent. This method provides an alternative to traditional radical reactions of quinoline N-oxides (Xie et al., 2018).

4. Cu-Catalyzed Deoxygenative C2-Sulfonylation

The Cu-catalyzed deoxygenative C2-sulfonylation reaction of quinoline N-oxides, which employs sodium sulfinate as a sulfonyl coupling partner, represents another innovative application. This method involves a Minisci-like radical coupling step, resulting in sulfonylated quinoline with good chemical yields (Du et al., 2016).

5. Synthesis of Sulfonamides and Sulfonyl Esters

Sulfonamides and sulfonyl esters of quinolines, synthesized using sodium quinoline-8-sulfonate, have shown potential as non-acidic, non-steroidal anti-inflammatory agents. These compounds were evaluated for their anti-inflammatory activity and some showed promising results, offering a new avenue for anti-inflammatory drug development (Bano et al., 2020).

Safety And Hazards

Sodium Quinoline-8-sulfonate can cause severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment when handling this compound .

Future Directions

Quinoline derivatives, including Sodium Quinoline-8-sulfonate, have a broad-ranging pharmacological potential . They have been used to develop potent lead compounds with good efficacy and low toxicity . Therefore, this compound could be further exploited for therapeutic applications in the future .

properties

IUPAC Name

sodium;quinoline-8-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSFBDVHKAFARZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635443
Record name Sodium quinoline-8-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Quinoline-8-sulfonate

CAS RN

70086-60-1
Record name Sodium quinoline-8-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KA Darwish, Y Mrestani, RHH Neubert - Electrophoresis, 2015 - Wiley Online Library
… The IPAs containing buffer solutions were prepared from the stock solutions (100 mL of 50 mM for each sodium p-toluenesulfonate and sodium quinoline-8-sulfonate, 50 mL of 20 mM …
KA Darwish - 2018 - opendata.uni-halle.de
… The IPAs containing buffer solutions were prepared from the stock solutions (100 mL of 50 mM for each sodium p-toluenesulfonate and sodium quinoline-8-sulfonate, 50 mL of 20 mM …
Number of citations: 4 opendata.uni-halle.de
Guo li Taiwan da xue - 1948 - National Taiwan University
Number of citations: 0

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